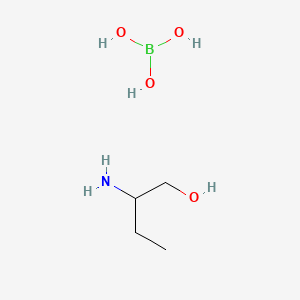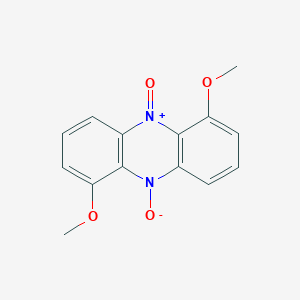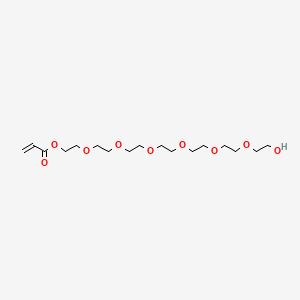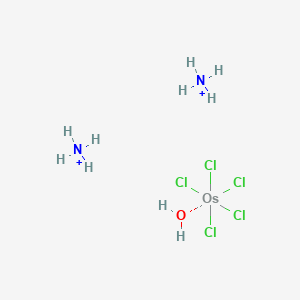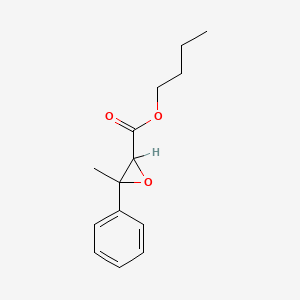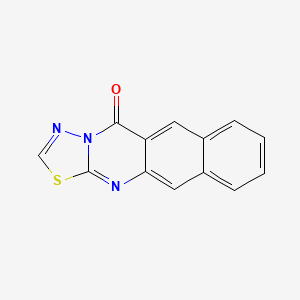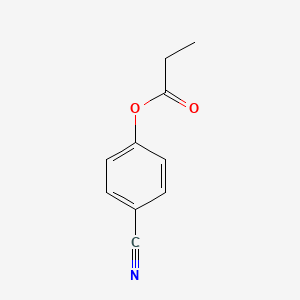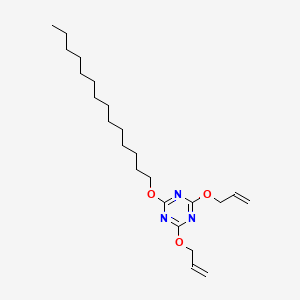
2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine is a triazine derivative characterized by the presence of allyloxy and tetradecyloxy groups attached to the triazine ring. Triazines are a class of nitrogen-containing heterocycles that have found extensive applications in various fields due to their versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with allyl alcohol and tetradecyl alcohol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by allyloxy and tetradecyloxy groups.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The allyloxy and tetradecyloxy groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrogenated triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Applications De Recherche Scientifique
2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The allyloxy and tetradecyloxy groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Di-tert-butylphenol: Known for its antioxidant properties and used in various industrial applications.
2,4-Di-tert-amylphenol: Used as an impurity and hydrolysis product in food contact materials.
Uniqueness
2,4-Di(allyloxy)-6-(tetradecyloxy)-1,3,5-triazine is unique due to the presence of both allyloxy and tetradecyloxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its reactivity towards various chemical transformations, making it a versatile compound for research and industrial applications.
Propriétés
Numéro CAS |
94134-23-3 |
|---|---|
Formule moléculaire |
C23H39N3O3 |
Poids moléculaire |
405.6 g/mol |
Nom IUPAC |
2,4-bis(prop-2-enoxy)-6-tetradecoxy-1,3,5-triazine |
InChI |
InChI=1S/C23H39N3O3/c1-4-7-8-9-10-11-12-13-14-15-16-17-20-29-23-25-21(27-18-5-2)24-22(26-23)28-19-6-3/h5-6H,2-4,7-20H2,1H3 |
Clé InChI |
RFOILQBZYJVNMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC1=NC(=NC(=N1)OCC=C)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






